molecular formula C8H9ClN2O2 B1585373 Ethyl 3-amino-5-chloropicolinate CAS No. 27330-35-4

Ethyl 3-amino-5-chloropicolinate

Cat. No.: B1585373
CAS No.: 27330-35-4
M. Wt: 200.62 g/mol
InChI Key: KYZPCGKVPOZMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-chloropicolinate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of picolinic acid, featuring an ethyl ester group, an amino group at the 3-position, and a chlorine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-5-chloropicolinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 3-amino-2-pyridinecarboxylate, followed by purification. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Ethyl 3-amino-5-aminopicolinate.

    Oxidation: Ethyl 3-nitro-5-chloropicolinate.

Scientific Research Applications

Ethyl 3-amino-5-chloropicolinate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-chloropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and chlorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 5-amino-3-chloropicolinate: Similar structure but with the amino and chlorine groups at different positions.

    Ethyl 3-amino-4-chloropicolinate: Another positional isomer with different reactivity and properties.

Uniqueness: Ethyl 3-amino-5-chloropicolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-amino-5-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZPCGKVPOZMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302573
Record name Ethyl 3-amino-5-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27330-35-4
Record name 27330-35-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-amino-5-chloropicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Absolute EtOH (1.00 mL, d=0.785, 17.0 mmol) and H2SO4 (96%, 0.10 mL, d=1.840, 1.8 mmol) were added to the hydrochloride salt of 3-amino-5-chloropicolinic acid (106) (0.100 g, 0.407 mmol). The mixture was stirred and heated to reflux. The mixture was refluxed (120° C.) for 19 h. The resulting solution was cooled to room temperature, poured over ice (1.0 g), and neutralized to pH 5 with solid Na2 CO3. The resulting mixture was extracted with EtOAc (4×3 mL), the organic layer dried (Na2SO4), and rota-evaporated to dryness, leaving the title compound as an orange solid, 68.6 mg (84.0%), mp 139.5°-142.5° C. (Lit., 165°-6° C., McCaustland and Cheng, J. Heterocycl. Chem. 7:467 (1970)); 1H NMR (CDCl3): δ1.44 (t, J=6.9 Hz, 3H), 4.45 (q, J=6.9 Hz, 3H), 5.84 (bs, 2H), 7.05 (d, J=1.5 Hz, 1H), 7.99 (d, J=1.8 Hz, 1H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-chloropicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-chloropicolinate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-5-chloropicolinate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-5-chloropicolinate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-5-chloropicolinate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-5-chloropicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.